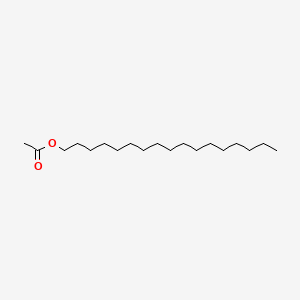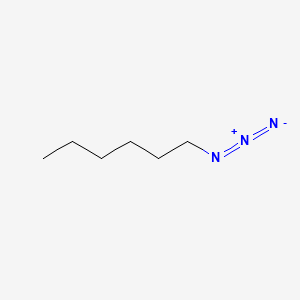
1-Azidohexano
Descripción general
Descripción
1-Azidohexane is an organic compound with the molecular formula C6H13N3. It consists of a six-carbon chain (hexane) with an azide group (N₃) attached to the first carbon atom. The azide group is a highly reactive functional group consisting of three nitrogen atoms linked together. This compound is known for its reactivity and is used in various chemical reactions and applications .
Aplicaciones Científicas De Investigación
1-Azidohexane is a versatile compound with numerous scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The azide group in 1-azidohexane can be used to modify surfaces and create functional materials with specific properties.
Bioconjugation: In biological research, 1-azidohexane is used to label biomolecules through click chemistry, enabling the study of biological processes and interactions.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of triazole-containing compounds.
Mecanismo De Acción
- However, specific protein targets for 1-Azidohexane have not been extensively studied or reported in the literature .
- Upon exposure, 1-Azidohexane can undergo a photochemical reaction known as the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, resulting in the formation of functionalized azetidines .
Target of Action
Mode of Action
Métodos De Preparación
1-Azidohexane can be synthesized through several methods. One common synthetic route involves the reaction between 1-bromohexane and sodium azide in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{NaN}_3 \rightarrow \text{C}6\text{H}{13}\text{N}_3 + \text{NaBr} ] This method is widely used due to its simplicity and efficiency.
In industrial settings, the production of 1-azidohexane may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
1-Azidohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting 1-azidohexane with triphenylphosphine can yield 1-hexylamine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.
Decomposition Reactions: 1-Azidohexane is thermally unstable and can decompose exothermically to form nitrogen gas, hydrocarbons, and potentially toxic byproducts.
Comparación Con Compuestos Similares
1-Azidohexane can be compared with other similar compounds, such as:
1-Azidobutane: Similar to 1-azidohexane but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.
1-Azidooctane: Similar to 1-azidohexane but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and stability.
1-Azidopentane: Another similar compound with a five-carbon chain.
The uniqueness of 1-azidohexane lies in its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-azidohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRCGONYHVDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219326 | |
| Record name | Hexane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-45-0 | |
| Record name | Hexyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Azidohexane?
A1: 1-Azidohexane can be synthesized through several methods. Two prominent approaches highlighted in recent research include:
- Reaction of Trialkylboranes with Lead(IV) Acetate Azide: This method utilizes a hydroboration reaction followed by treatment with lead(IV) acetate azide. [] This one-pot synthesis allows for the conversion of 1-hexene to 1-azidohexane with moderate yields.
Q2: What is the structural characterization of 1-Azidohexane?
A2: 1-Azidohexane is characterized by the following:
- Molecular Formula: C6H13N3 []
- Spectroscopic Data: Although the provided abstracts don't detail specific spectroscopic data, 1-Azidohexane can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the compound's structure and functional groups. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


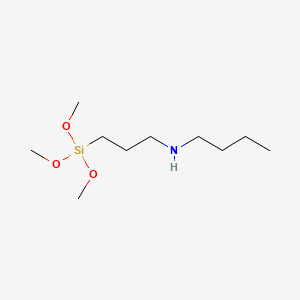
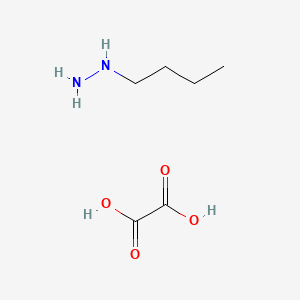


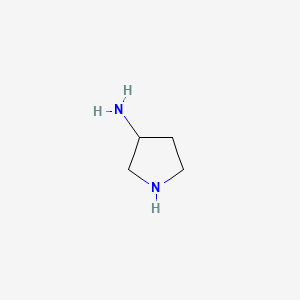
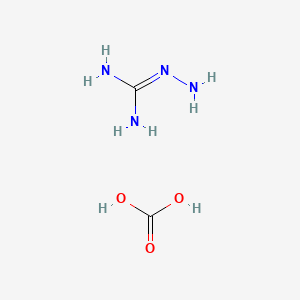
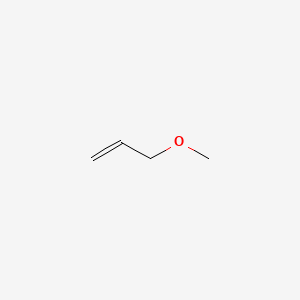

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)

